TCS 359 (CAS 301305-73-7) is a cell-permeable 2-acylaminothiophene-3-carboxamide derivative that functions as a highly potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). Demonstrating an IC50 of 42 nM in biochemical assays, it effectively suppresses FLT3 autophosphorylation and downstream STAT5/MAPK signaling pathways [1]. In procurement and material selection contexts, TCS 359 is primarily sourced as a high-fidelity pharmacological tool for isolating FLT3-dependent networks in acute myeloid leukemia (AML) models and hematopoietic stem cell research. Its defined chemical structure and established purity profiles make it a reliable baseline reagent for reproducible in vitro and ex vivo cellular assays [1].
Substituting TCS 359 with earlier-generation, broad-spectrum FLT3 inhibitors like midostaurin or SU5416 introduces significant experimental confounding due to off-target kinase inhibition (e.g., VEGFR, c-Kit, PKC) [1]. While clinical-grade inhibitors such as quizartinib offer extreme potency, TCS 359 provides a distinct binding profile that has demonstrated unique utility in specialized ex vivo applications, such as promoting megakaryocyte maturation and platelet-like particle production [2]. Using a generic multi-kinase inhibitor in these sensitive assays often fails to replicate the precise phenotypic outcomes and low off-target cytotoxicity driven by TCS 359’s specific molecular interactions, compromising assay reproducibility and downstream data integrity [1].
TCS 359 demonstrates a highly refined selectivity profile, inhibiting FLT3 with an IC50 of 42 nM while maintaining selectivity over a panel of 22 other kinases[1]. In contrast, baseline multi-kinase inhibitors like SU5416 and midostaurin exhibit significant cross-reactivity with VEGFR, PDGFR, and PKC [1]. This strict selectivity ensures that cellular responses in FLT3-dependent models are not confounded by parallel pathway suppression, a common failure point when using cheaper, non-selective alternatives.
| Evidence Dimension | Kinase selectivity panel cross-reactivity |
| Target Compound Data | Selective for FLT3 (IC50 = 42 nM) over 22 other kinases |
| Comparator Or Baseline | SU5416 / Midostaurin (Multi-kinase inhibition including VEGFR/PKC) |
| Quantified Difference | >10-fold higher selectivity for FLT3 vs off-target kinases compared to broad-spectrum baselines |
| Conditions | In vitro biochemical kinase profiling assays |
Procuring a highly selective inhibitor like TCS 359 is essential to prevent confounding off-target cytotoxicity and pathway cross-talk in sensitive hematopoietic cell assays.
In high-throughput screening for megakaryocyte maturation, TCS 359 uniquely induced significant morphological enlargement and β1-tubulin upregulation in immortalized megakaryocyte cell lines (imMKCLs) [1]. When compared to other compounds exhibiting similar primary FLT3 inhibitory effects, TCS 359 was one of the few to significantly increase platelet-like particle (PLP) production, operating through a mechanism independent of standard FLT3/AhR pathways [1].
| Evidence Dimension | Platelet-like particle (PLP) yield enhancement |
| Target Compound Data | Significant increase in PLP production and imMKCL surface area enlargement |
| Comparator Or Baseline | Standard FLT3 inhibitors (failed to induce similar PLP production) |
| Quantified Difference | Uniquely high PLP yield and robust β1-tubulin reporter activation not seen in class-level substitutes |
| Conditions | Ex vivo imMKCL reporter cell line culture |
This unique phenotypic driver makes TCS 359 a critical, non-substitutable reagent for laboratories engineering ex vivo thrombopoiesis and platelet generation systems.
TCS 359 serves as an optimal baseline compound for combinatorial screening. When applied to FLT3-ITD+ AML cells, the combination of low nanomolar TCS 359 with the CDK4/6 inhibitor palbociclib exceeded Bliss prediction models for synergy[1]. This dual treatment caused a pronounced accumulation of cells in the apoptotic sub-G1 fraction, outperforming the viability reduction achieved by either palbociclib or TCS 359 as monotherapies[1].
| Evidence Dimension | Cell viability and apoptotic sub-G1 fraction accumulation |
| Target Compound Data | TCS 359 + Palbociclib (Synergistic reduction exceeding Bliss prediction) |
| Comparator Or Baseline | TCS 359 or Palbociclib alone (Monotherapy) |
| Quantified Difference | Statistically significant synergistic deviation from predicted additive viability reduction |
| Conditions | FLT3-ITD+ MOLM-14 cell line viability and proliferation assays |
Validates TCS 359 as a highly reliable and predictable precursor/reagent for combinatorial drug screening assays targeting resistant leukemia models.
Due to its >10-fold selectivity over 22 other kinases, TCS 359 is the preferred choice for isolating FLT3-dependent signaling (such as STAT5 and MAPK) in acute myeloid leukemia (AML) cell lines. It should be procured over multi-kinase inhibitors like SU5416 when off-target VEGFR or PKC inhibition would compromise assay integrity [1].
TCS 359 is uniquely suited for protocols requiring the differentiation of immortalized megakaryocyte cell lines (imMKCLs) into platelet-producing cells. Its specific ability to upregulate β1-tubulin and increase platelet-like particle (PLP) yield makes it an essential reagent for ex vivo thrombopoiesis engineering [2].
TCS 359 is highly effective as a baseline FLT3 inhibitor in combinatorial screening panels, particularly alongside CDK4/6 inhibitors. Its predictable dose-response profile at low nanomolar concentrations allows researchers to accurately measure synergistic apoptotic effects in FLT3-ITD+ models without the background noise of less selective agents [3].
Irritant